molecular formula C14H21NO B12012303 2-((1-Phenylcyclohexyl)amino)ethanol CAS No. 2201-22-1

2-((1-Phenylcyclohexyl)amino)ethanol

Katalognummer: B12012303
CAS-Nummer: 2201-22-1
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: KPRIKYIJCZVTDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Phenylcyclohexyl)amino)ethanol typically involves the reaction of 1-phenylcyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-Phenylcyclohexylamine and ethylene oxide.

    Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to control the reaction rate.

    Product Isolation: The product is isolated by standard purification techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Phenylcyclohexyl)amino)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-((1-Phenylcyclohexyl)amino)acetone.

    Reduction: Formation of N,N-dimethyl-2-((1-Phenylcyclohexyl)amino)ethanol.

    Substitution: Formation of 2-((1-Phenylcyclohexyl)amino)ethyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

2-((1-Phenylcyclohexyl)amino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-((1-Phenylcyclohexyl)amino)ethanol involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

2-((1-Phenylcyclohexyl)amino)ethanol can be compared to other similar compounds such as:

    1-Phenylcyclohexylamine: Lacks the hydroxyl group, leading to different chemical properties and reactivity.

    2-((1-Phenylcyclohexyl)amino)acetone: Contains a ketone group instead of an alcohol, affecting its chemical behavior.

    N,N-Dimethyl-2-((1-Phenylcyclohexyl)amino)ethanol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

2201-22-1

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

2-[(1-phenylcyclohexyl)amino]ethanol

InChI

InChI=1S/C14H21NO/c16-12-11-15-14(9-5-2-6-10-14)13-7-3-1-4-8-13/h1,3-4,7-8,15-16H,2,5-6,9-12H2

InChI-Schlüssel

KPRIKYIJCZVTDK-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=CC=CC=C2)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.